molecular formula C21H15N3O3S B2907200 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1795360-66-5

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2907200
CAS No.: 1795360-66-5
M. Wt: 389.43
InChI Key: VIWFRHXMEBPFSI-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a benzofuran moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of an appropriate precursor with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide, followed by further functionalization steps . The reaction conditions often involve refluxing in solvents like 1,4-dioxane or ethanol under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact . The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, 1,4-dioxane, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique combination of the imidazo[2,1-b]thiazole and benzofuran rings, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-26-17-8-4-5-13-11-18(27-19(13)17)20(25)22-15-7-3-2-6-14(15)16-12-24-9-10-28-21(24)23-16/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWFRHXMEBPFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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